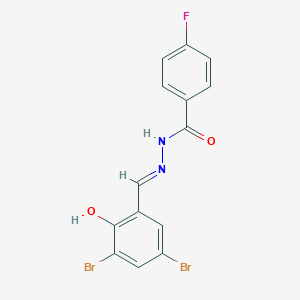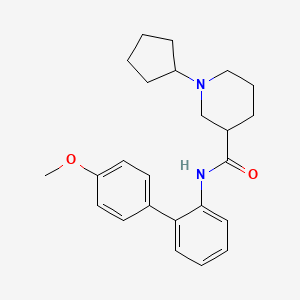
5-(ethylthio)-1-mesityl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ethylthio)-1-mesityl-1H-tetrazole, commonly known as ETT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, materials science, and explosives. ETT has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of ETT is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. ETT has been shown to bind to the active site of the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. This binding inhibits the activity of MurA, leading to the disruption of bacterial cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
ETT has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. ETT has also been shown to have low cytotoxicity in human cell lines, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
ETT has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. ETT is also relatively easy to synthesize, making it readily available for research purposes. However, ETT can be expensive to produce in large quantities, and its purity can be affected by the synthesis method used.
将来の方向性
There are several future directions for research on ETT, including:
1. Further studies on the mechanism of action of ETT, particularly its interactions with bacterial cell wall synthesis enzymes.
2. Development of ETT derivatives with improved antimicrobial and anticancer activity.
3. Investigation of the potential of ETT as a building block for the synthesis of novel materials with applications in catalysis, drug delivery, and gas storage.
4. Studies on the sensitivity, stability, and detonation properties of ETT and its potential as an explosive material.
5. Investigation of the potential of ETT as a therapeutic agent for other diseases, such as fungal infections and parasitic diseases.
In conclusion, ETT is a tetrazole derivative that has potential applications in various fields, including pharmacology, materials science, and explosives. ETT has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further research on ETT is needed to fully understand its potential applications and limitations.
合成法
ETT can be synthesized using different methods, including the reaction of mesityl azide with ethanethiol in the presence of copper(I) iodide and triphenylphosphine, or by reacting mesityl azide with ethanethiol in the presence of sodium hydride. The synthesis of ETT using different methods has been reported in the literature, and the yield and purity of the product can vary depending on the reaction conditions.
科学的研究の応用
ETT has been studied extensively for its potential applications in various fields. In pharmacology, ETT has been shown to have antimicrobial activity against different strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). ETT has also been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of different cancer cell lines.
In materials science, ETT has been used as a building block for the synthesis of novel materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
ETT has also been studied for its potential as an explosive material, with research focused on understanding its sensitivity, stability, and detonation properties.
特性
IUPAC Name |
5-ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-5-17-12-13-14-15-16(12)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRJJHBOQEASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070537.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6070545.png)
![N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B6070551.png)
![5-{[4-methyl-3-(propionylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B6070568.png)
![8-bromo-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6070569.png)
![2-[(3,4-dichlorophenyl)amino]-N-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6070571.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6070578.png)
![ethyl 1-[(4-chlorophenoxy)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6070583.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B6070592.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6070609.png)
![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)
